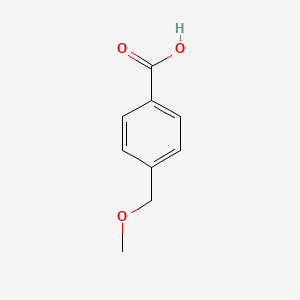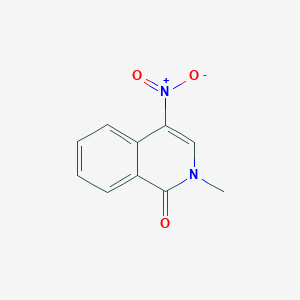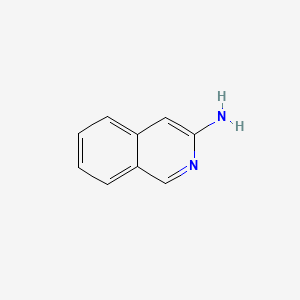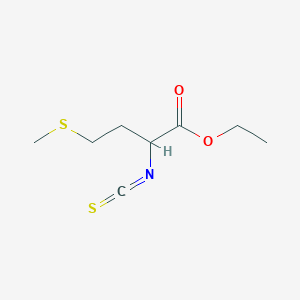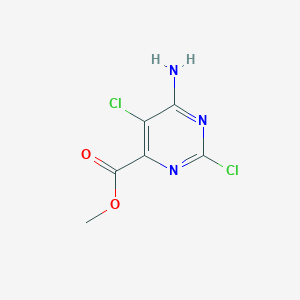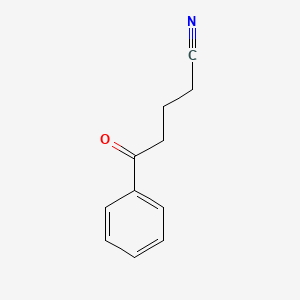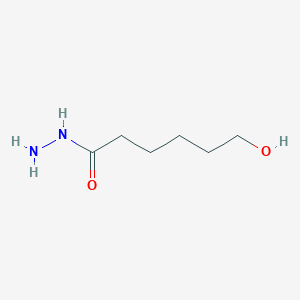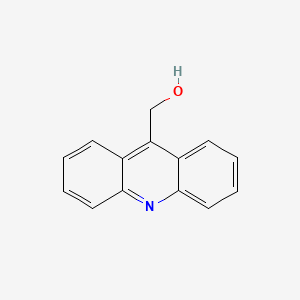
9-Acridinylmethanol
Übersicht
Beschreibung
Acridin-9-ylmethanol is a chemical compound belonging to the acridine family. It is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Acridin-9-ylmethanol has a wide range of scientific research applications:
Biology: Investigated for its potential as a fluorescent probe for visualizing biomolecules and studying cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials for various industrial applications.
Wirkmechanismus
Target of Action
Acridin-9-ylmethanol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Mode of Action
The mode of action of Acridin-9-ylmethanol involves DNA intercalation . The planar form of the compound allows it to sandwich itself between the base pairs of the double helix . This intercalation, fueled by charge transfer and π-stacking interactions, eventually causes the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of Acridin-9-ylmethanol can affect various biological processes involving DNA and related enzymes . .
Pharmacokinetics
Similar acridine derivatives have been shown to penetrate the blood-brain barrier, suggesting potential bioavailability .
Result of Action
The result of Acridin-9-ylmethanol’s action on DNA can lead to changes in cellular processes, potentially leading to cell death . This makes acridine derivatives prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Action Environment
The emission properties of Acridin-9-ylmethanol and its ester conjugates have been found to be highly sensitive to the polarity, H-bonding, and pH of the environment . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Acridin-9-ylmethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to intercalate with DNA, thereby affecting DNA-related processes. The compound interacts with topoisomerase enzymes, inhibiting their activity and leading to the disruption of DNA replication and transcription . Additionally, Acridin-9-ylmethanol has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Acridin-9-ylmethanol exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by intercalating with DNA and inhibiting topoisomerase activity . This leads to DNA damage and the activation of apoptotic pathways. Furthermore, Acridin-9-ylmethanol influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism . The compound’s ability to modulate these pathways makes it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of Acridin-9-ylmethanol involves its ability to intercalate with DNA and inhibit topoisomerase enzymes . This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. Additionally, Acridin-9-ylmethanol can bind to specific proteins involved in cell signaling, thereby modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acridin-9-ylmethanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Acridin-9-ylmethanol can induce sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Acridin-9-ylmethanol vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, Acridin-9-ylmethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Acridin-9-ylmethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. Additionally, Acridin-9-ylmethanol can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of Acridin-9-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, Acridin-9-ylmethanol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Acridin-9-ylmethanol exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it intercalates with DNA and exerts its effects on DNA-related processes . Additionally, Acridin-9-ylmethanol can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may interact with proteins involved in cell signaling and metabolism . The subcellular localization of Acridin-9-ylmethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acridin-9-ylmethanol can be synthesized through several methods. One common approach involves the reaction of acridine with formaldehyde in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields acridin-9-ylmethanol as the primary product .
Industrial Production Methods: Industrial production of acridin-9-ylmethanol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acridin-9-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions:
Oxidation: Acridin-9-ylmethanol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit enhanced biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Acridin-9-ylmethanol can be compared with other similar compounds in the acridine family, such as:
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: Acridin-9-ylmethanol stands out due to its specific structural features, which allow it to interact uniquely with biological targets.
Eigenschaften
IUPAC Name |
acridin-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUPQZNFZWBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311331 | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35426-11-0 | |
| Record name | 9-Acridinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


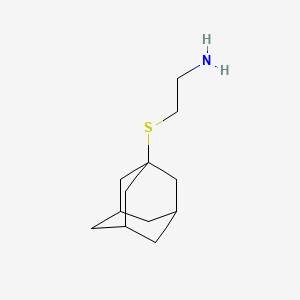
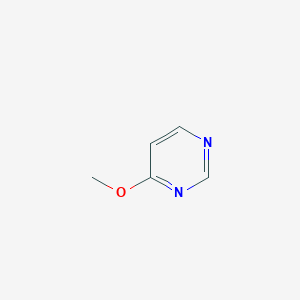
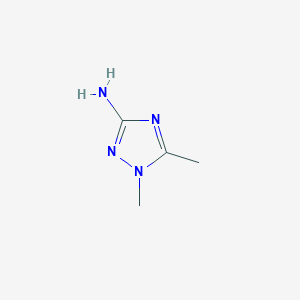
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

